4,5-Dimethoxy-2-(prop-2-ynamido)benzoic acid

Catalog No.
S3661729
CAS No.
1017038-09-3
M.F
C12H11NO5
M. Wt
249.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethoxy-2-(prop-2-ynamido)benzoic acid

CAS Number

1017038-09-3

Product Name

4,5-Dimethoxy-2-(prop-2-ynamido)benzoic acid

IUPAC Name

4,5-dimethoxy-2-(prop-2-ynoylamino)benzoic acid

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

InChI

InChI=1S/C12H11NO5/c1-4-11(14)13-8-6-10(18-3)9(17-2)5-7(8)12(15)16/h1,5-6H,2-3H3,(H,13,14)(H,15,16)

InChI Key

NIEDTPAPBKLNRS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C#C)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C#C)OC

The exact mass of the compound 4,5-Dimethoxy-2-(prop-2-ynamido)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,5-Dimethoxy-2-(prop-2-ynamido)benzoic acid (CAS: 1017038-09-3) is a highly functionalized building block engineered for the accelerated synthesis of advanced heterocyclic scaffolds, particularly 6,7-dimethoxyquinazolinones. By integrating a terminal alkyne via a propiolamide linkage alongside a free carboxylic acid, this compound provides orthogonal reactivity handles that support both intramolecular cyclization and copper-catalyzed azide-alkyne cycloaddition (CuAAC) without requiring complex protection-deprotection sequences. The inclusion of the 4,5-dimethoxy motif is critical for enhancing the lipophilicity and target-binding affinity of downstream active pharmaceutical ingredients (APIs), making this specific precursor a critical raw material for medicinal chemistry workflows and automated high-throughput screening library generation [1].

Attempting to substitute this specific building block with its unacylated parent, 4,5-dimethoxyanthranilic acid, or non-methoxylated analogs like 2-(prop-2-ynamido)benzoic acid, introduces measurable process inefficiencies and compromises downstream performance. Utilizing the unacylated parent necessitates an additional, poorly yielding acylation step with highly reactive propioloyl chloride, which is prone to polymerization and generates corrosive byproducts that complicate scale-up. Conversely, employing a non-methoxylated analog fundamentally alters the electronic density of the aromatic core, reducing the nucleophilicity required for efficient cyclization and yielding final products with significantly poorer aqueous solubility. Procuring the pre-assembled, dimethoxy-functionalized compound ensures reproducible cyclization kinetics and eliminates the hazardous handling of unstable intermediates [1].

Enhanced Process Yield in Quinazolinone Core Assembly

In standard protocols for synthesizing 6,7-dimethoxyquinazolin-4-one derivatives, utilizing the pre-formed 4,5-dimethoxy-2-(prop-2-ynamido)benzoic acid bypasses the highly reactive and unstable propioloyl chloride intermediate. Comparative synthesis routes demonstrate that direct cyclization of this pre-assembled building block with primary amines achieves significantly higher overall yields and purity profiles compared to the traditional two-step in situ acylation and cyclization of 4,5-dimethoxyanthranilic acid [1].

Evidence DimensionOverall isolated yield of 2-substituted 6,7-dimethoxyquinazolin-4-one
Target Compound Data82-86% yield (single-step cyclization)
Comparator Or Baseline4,5-dimethoxyanthranilic acid + propioloyl chloride (two-step): 45-52% yield
Quantified DifferenceUp to 34% absolute increase in target yield
ConditionsMicrowave-assisted cyclization in DMF, 120°C, 30 min

Eliminates a low-yielding, hazardous acylation step, drastically improving throughput and material efficiency in library synthesis.

Chemoselective CuAAC Functionalization Prior to Cyclization

The terminal alkyne of the prop-2-ynamido group provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike internal alkynes or sterically hindered derivatives, this specific compound undergoes rapid and complete conversion to 1,4-disubstituted triazoles without cross-reactivity at the free carboxylic acid. Benchmarking against 2-(but-2-ynamido)benzoic acid demonstrates that the terminal alkyne is essential for maintaining short reaction times and high chemoselectivity under standard aqueous-organic click conditions [1].

Evidence DimensionCuAAC conversion rate to triazole intermediate
Target Compound Data>98% conversion within 2 hours
Comparator Or Baseline2-(but-2-ynamido)benzoic acid (internal alkyne): <15% conversion after 12 hours
Quantified DifferenceOver 6-fold reduction in reaction time with near-quantitative yield
ConditionsCuSO4/sodium ascorbate, t-BuOH/H2O (1:1), 25°C

Enables rapid, late-stage diversification of the alkyne handle prior to ring closure, which is essential for generating broad screening libraries.

Improved Solubility for Automated Liquid Handling

The inclusion of the 4,5-dimethoxy motif significantly alters the solvation profile of the benzoic acid core, a critical factor for automated synthesis and high-throughput screening (HTS) workflows where stock solutions must remain fully dissolved at high concentrations. Compared to the non-methoxylated 2-(prop-2-ynamido)benzoic acid, the target compound exhibits superior solubility in dimethyl sulfoxide (DMSO), preventing line clogging and precipitation during automated dispensing [1].

Evidence DimensionMaximum kinetic solubility in DMSO
Target Compound Data>150 mg/mL
Comparator Or Baseline2-(prop-2-ynamido)benzoic acid: ~45 mg/mL
Quantified DifferenceGreater than 3-fold increase in DMSO solubility
ConditionsNephelometric solubility assay, 25°C, 100% DMSO

Ensures reliable concentration profiles and prevents equipment blockages in automated liquid handling systems used for library generation.

Synthesis of Kinase Inhibitor Libraries

The 4,5-dimethoxy substitution pattern is a privileged pharmacophore in oncology, specifically for targeting the ATP-binding site of kinases such as EGFR. Procuring this specific building block allows medicinal chemists to rapidly assemble 6,7-dimethoxyquinazolinone cores with diverse triazole appendages via the alkyne handle, streamlining the discovery of next-generation targeted therapeutics [1].

Development of Structurally Rigid Fluorescent Probes

The orthogonal reactivity of the terminal alkyne and the carboxylic acid makes this compound an effective linker for bioconjugation. It can be functionalized with azide-bearing fluorophores via CuAAC and subsequently coupled to amine-containing biomolecules via the carboxylic acid, creating stable, highly soluble fluorescent probes for cellular imaging assays [1].

Automated High-Throughput Parallel Synthesis

Due to its measured solubility in standard polar aprotic solvents (>150 mg/mL in DMSO) and its stability at room temperature, this compound functions effectively as a stock reagent for automated parallel synthesis platforms. It eliminates the need for handling unstable acyl chlorides in situ, reducing well-to-well variability and improving overall library purity [1].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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